![molecular formula C20H23N3O2S B1238876 N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B1238876.png)
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide
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Overview
Description
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide is an aromatic amide and a heteroarene.
Scientific Research Applications
Antitumor Activity
A study conducted by Ostapiuk, Frolov, and Matiychuk (2017) focused on the synthesis of new compounds related to N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide and their antitumor activity. They discovered that some synthesized compounds exhibited significant antitumor effects, indicating their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Drug Design and Synthesis
Lecinska et al. (2010) explored the synthesis of pseudopeptidic compounds, including structures similar to N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide, as part of drug design research. This work contributes to the development of new drugs by providing insights into the synthesis of complex molecular structures (Lecinska et al., 2010).
Insecticidal Activity
A research study by Deng et al. (2016) investigated the biological activity of new pyrazole amide derivatives, closely related to the compound . They found that some of these derivatives exhibited promising insecticidal activity, specifically against cotton bollworm, highlighting the potential application of these compounds in pest control (Deng et al., 2016).
Chemical Synthesis and Applications
Youssef (2009) explored reactions involving compounds similar to N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide. This study contributes to the broader understanding of chemical reactions and synthesis processes of such compounds, which can be applied in various fields of chemistry (Youssef, 2009).
Fluorescent Chemosensors
Emandi, Flanagan, and Senge (2018) reported on the development of fluorescent chemosensors, which included derivatives structurally related to N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide. These compounds were used for detecting ions like cyanide and mercury, showcasing their potential use in environmental monitoring and safety applications (Emandi, Flanagan, & Senge, 2018).
properties
Product Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide |
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Molecular Formula |
C20H23N3O2S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H23N3O2S/c1-20(2,3)12-6-7-13-14(10-21)19(26-17(13)8-12)22-18(24)15-9-16(25-23-15)11-4-5-11/h9,11-12H,4-8H2,1-3H3,(H,22,24) |
InChI Key |
QHKHYYOCRLMJAA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NOC(=C3)C4CC4 |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NOC(=C3)C4CC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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